molecular formula C14H10N2O5S B11706550 3-(2-Methylphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide

3-(2-Methylphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide

Cat. No.: B11706550
M. Wt: 318.31 g/mol
InChI Key: SRVMWUBIJONYLG-UHFFFAOYSA-N
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Description

3-(2-METHYLPHENOXY)-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzisothiazole core substituted with a methylphenoxy group and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHYLPHENOXY)-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE typically involves multiple steps, starting with the preparation of the benzisothiazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(2-METHYLPHENOXY)-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-(2-METHYLPHENOXY)-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to the modulation of biochemical processes. For instance, it may inhibit the activity of certain kinases or interfere with signal transduction pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-METHYLPHENOXY)-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is unique due to its combined structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C14H10N2O5S

Molecular Weight

318.31 g/mol

IUPAC Name

3-(2-methylphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C14H10N2O5S/c1-9-4-2-3-5-12(9)21-14-11-7-6-10(16(17)18)8-13(11)22(19,20)15-14/h2-8H,1H3

InChI Key

SRVMWUBIJONYLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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